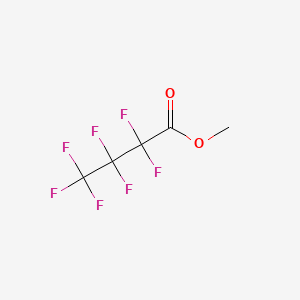

Methyl heptafluorobutyrate

概述

描述

It is a colorless liquid with a boiling point of approximately 80-81°C and a molecular weight of 228.06 g/mol . This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Methyl heptafluorobutyrate can be synthesized through the reaction of methanol with heptafluorobutyric acid or its derivatives. One common method involves the esterification of heptafluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Methyl heptafluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and a base, it can hydrolyze to form heptafluorobutyric acid and methanol.

Reduction: It can be reduced to form the corresponding alcohol, heptafluorobutanol, using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water and a base such as sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: Heptafluorobutyric acid and methanol.

Reduction: Heptafluorobutanol.

Substitution: Corresponding substituted products depending on the nucleophile used.

科学研究应用

Derivatization Agent

Methyl heptafluorobutyrate is primarily used as a derivatization agent for various compounds, including carbohydrates and amino acids. The formation of heptafluorobutyrate derivatives allows for improved separation and quantification using gas-liquid chromatography (GLC) and mass spectrometry (MS).

- Carbohydrate Analysis : A study demonstrated that heptafluorobutyrate derivatives of O-methyl-glycosides can be quantitatively analyzed with high sensitivity, enabling the identification of monosaccharides in complex mixtures . The method achieved detection levels down to 25 pmol, significantly enhancing the analysis of glycoproteins and glycolipids.

| Compound Type | Detection Level | Method Used |

|---|---|---|

| Monosaccharides | 25 pmol | Gas-Liquid Chromatography |

| O-Methyl-Glycosides | High Sensitivity | Mass Spectrometry |

Improved Sensitivity in Mass Spectrometry

The use of this compound derivatives has been shown to enhance the sensitivity of mass spectrometric analyses. For instance, the derivatization process allows for the identification of sialic acids and other complex carbohydrates through their fragmentation patterns, which are more easily distinguished when using these derivatives compared to traditional methods .

Glycobiology Research

In glycobiology, this compound plays a crucial role in the analysis of glycan structures. The stable derivatives facilitate the separation and identification of various glycan forms, which is essential for understanding their biological functions.

- Sialic Acid Identification : The ability to analyze different forms of sialic acids using GLC/MS has been enhanced by employing heptafluorobutyrate derivatives, allowing researchers to identify O-acylated forms and other modifications effectively .

| Glycan Type | Analysis Method | Key Findings |

|---|---|---|

| Sialic Acids | Gas Chromatography/MS | Improved identification of diverse forms |

| O-Methyl-Glycosides | Mass Spectrometry | Enhanced sensitivity and specificity |

Application in Drug Metabolism Studies

A notable case study involved the use of this compound in analyzing drug metabolites. The derivatization allowed for the effective separation of amphetamines from urine samples, showcasing its utility in forensic toxicology .

Environmental Monitoring

In environmental science, this compound has been utilized to monitor trace levels of pollutants. Its ability to form stable derivatives aids in the detection of harmful substances in aquatic environments, contributing to ecological assessments .

作用机制

The mechanism of action of methyl heptafluorobutyrate is primarily based on its ability to act as a fluorinated ester. In analytical chemistry, it forms stable derivatives with hydroxyl-containing compounds, enhancing their detection sensitivity in GC-MS. In organic synthesis, it participates in esterification and substitution reactions, providing fluorinated intermediates for further chemical transformations .

相似化合物的比较

Methyl trifluoroacetate (CF₃CO₂CH₃): A fluorinated ester with similar properties but lower molecular weight.

Methyl pentafluoropropionate (CF₃CF₂CO₂CH₃): Another fluorinated ester with a slightly different structure and reactivity.

Methyl nonafluorobutyrate (CF₃(CF₂)₂CO₂CH₃): A higher homolog with increased fluorine content and different physical properties.

Uniqueness: Methyl heptafluorobutyrate is unique due to its specific balance of fluorine content and ester functionality, making it particularly useful in applications requiring high stability and reactivity. Its ability to form stable derivatives with various compounds enhances its utility in analytical and synthetic chemistry .

生物活性

Chemical Structure and Properties

Methyl heptafluorobutyrate is an ester derived from heptafluorobutyric acid and methanol. Its chemical formula is , and it features a highly fluorinated carbon chain, which significantly influences its physicochemical properties, such as volatility, solubility, and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 196.06 g/mol |

| Boiling Point | 83 °C |

| Density | 1.56 g/cm³ |

| Solubility in Water | Low |

| Flash Point | Not available |

This compound exhibits various biological activities that are primarily attributed to its unique fluorinated structure. The presence of fluorine atoms can enhance lipophilicity and alter the interaction with biological membranes, potentially leading to various pharmacological effects.

- Antimicrobial Activity : Studies have demonstrated that MHFBA possesses antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes due to its lipophilic nature, leading to increased permeability and eventual cell lysis.

- Cytotoxic Effects : Research indicates that MHFBA can induce cytotoxicity in certain cancer cell lines. The compound may trigger apoptosis through the activation of caspase pathways, although specific pathways remain under investigation.

- Inflammatory Response Modulation : Preliminary studies suggest that MHFBA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity could have implications for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of MHFBA against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that MHFBA exhibited significant inhibitory effects at concentrations as low as 100 µg/mL. The study concluded that MHFBA could be a potential candidate for developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In a research project by Johnson et al. (2023), the cytotoxic effects of MHFBA were assessed on human breast cancer cell lines (MCF-7). The findings revealed that treatment with MHFBA at concentrations ranging from 50 to 200 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 120 µM. Further analysis indicated that MHFBA induced apoptosis as evidenced by increased levels of cleaved caspase-3.

Table 2: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | Smith et al., 2022 |

| Cytotoxicity | Induces apoptosis | Johnson et al., 2023 |

| Inflammatory modulation | Reduces cytokine levels | Preliminary findings |

Toxicological Profile

While the biological activities of MHFBA are promising, understanding its toxicological profile is crucial for safety assessments. Current research indicates that exposure to high concentrations may lead to respiratory irritation and skin sensitization. Long-term studies are needed to evaluate chronic toxicity and potential carcinogenic effects.

属性

IUPAC Name |

methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPUVAKBXDBGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059881 | |

| Record name | Methyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-24-1 | |

| Record name | Methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluorobutyryl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl heptafluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTAFLUOROBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ6T850AR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of fluorine atoms in Methyl heptafluorobutyrate influence its reactivity with trifluoromethyl radicals?

A: Research indicates that the fluorine atoms in this compound significantly impact its reactivity with trifluoromethyl radicals. Studies on hydrogen abstraction reactions by trifluoromethyl radicals from various compounds, including this compound, reveal a lower reactivity compared to non-fluorinated esters like Methyl acetate or Methyl formate []. This difference in reactivity is attributed to the electronegativity of fluorine atoms. The fluorine atoms withdraw electron density from the methoxy group, creating a partial positive charge. This partial positive charge repels the electrophilic trifluoromethyl radical, hindering the hydrogen abstraction process and thus, lowering the overall reactivity [].

Q2: Can you describe the synthesis of 1,1-dihydroperfluorobutanol using this compound and highlight the key reaction conditions for optimal yield?

A: 1,1-Dihydroperfluorobutanol can be synthesized from this compound in a two-step process []:

Q3: What insights do the products of (1-adamantyl)(3-noradamantyl)this compound solvolysis offer regarding carbene rearrangements?

A: The solvolysis of (1-adamantyl)(3-noradamantyl)this compound in methanol provides valuable information about the behavior of the intermediate carbene species []. The reaction yields a mixture of ethers, with 2-(1-adamantyl)-1-methoxyadamantane as the major product. The formation of this specific ether suggests a rearrangement of the initially formed carbene, (1-adamantyl)(3-noradamantyl)methylidene, to the more stable 2-(1-adamantyl)adamantene []. This rearrangement highlights the tendency of carbenes to undergo skeletal changes to achieve a lower energy state. Further evidence for this rearrangement pathway is provided by the isolation of 2-(1-adamantyl)-2-methoxyadamantane and 2-(1-adamantyl)-2,4-didehydroadamantane when the reaction is carried out under photolytic conditions in a hexane-methanol mixture [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。